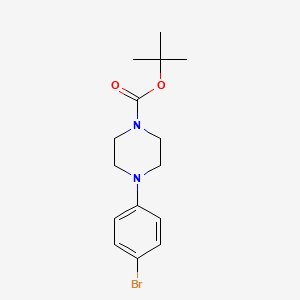

1-Boc-4-(4-Bromophenyl)piperazine

Description

BenchChem offers high-quality 1-Boc-4-(4-Bromophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-(4-Bromophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIPWYSRBGTXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473892 | |

| Record name | Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352437-09-3 | |

| Record name | Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Boc-4-(4-bromophenyl)piperazine: Synthesis, Characterization, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate (commonly known as 1-Boc-4-(4-bromophenyl)piperazine), CAS Number 352437-09-3. As a pivotal building block in medicinal chemistry, this compound serves as a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules, particularly those targeting the central nervous system.[1][2] This document delves into the molecule's physicochemical properties, provides detailed protocols for its synthesis and characterization, and explores its reactivity, with a focus on palladium-catalyzed cross-coupling reactions. By synthesizing technical data with practical, field-proven insights, this guide aims to empower researchers to effectively utilize this valuable synthetic intermediate in their drug discovery and development endeavors.

Introduction and Physicochemical Properties

1-Boc-4-(4-bromophenyl)piperazine is a bifunctional molecule featuring a piperazine ring mono-protected with a tert-butoxycarbonyl (Boc) group and substituted with a 4-bromophenyl moiety. This unique structure offers orthogonal reactivity: the N-H of the piperazine can be selectively functionalized, while the aryl bromide provides a handle for carbon-carbon and carbon-nitrogen bond formation. The Boc protecting group imparts stability and enhances solubility in organic solvents, making it an ideal intermediate for multi-step syntheses.[2]

Table 1: Physicochemical Properties of 1-Boc-4-(4-bromophenyl)piperazine

| Property | Value | Reference(s) |

| CAS Number | 352437-09-3 | [3][4] |

| Molecular Formula | C₁₅H₂₁BrN₂O₂ | [3][4] |

| Molecular Weight | 341.25 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 138 - 145 °C | [3] |

| IUPAC Name | tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | [4] |

| Synonyms | 4-(4-Bromophenyl)piperazine-1-carboxylic acid tert-butyl ester, 1-tert-Butoxycarbonyl-4-(4-bromophenyl)piperazine | [1] |

| Storage | 0 - 8 °C, sealed in a dry environment | [3][4] |

Synthesis of 1-Boc-4-(4-bromophenyl)piperazine

The most common and efficient synthesis of 1-Boc-4-(4-bromophenyl)piperazine involves a two-step process: the synthesis of the precursor 1-(4-bromophenyl)piperazine, followed by the selective N-Boc protection.

Synthesis of the Precursor: 1-(4-Bromophenyl)piperazine

A reliable method for the synthesis of 1-(4-bromophenyl)piperazine involves the cyclization of bis(2-chloroethyl)amine hydrochloride with 4-bromoaniline.

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve bis(2-chloroethyl)amine hydrochloride (1.0 eq) in water.

-

To this solution, add 4-bromoaniline (1.0 eq) and a suitable base such as sodium carbonate (Na₂CO₃) (2.2 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature. The product, 1-(4-bromophenyl)piperazine, will precipitate out of the aqueous solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired product.

N-Boc Protection

The selective mono-protection of the piperazine ring is achieved by reacting 1-(4-bromophenyl)piperazine with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

-

Dissolve 1-(4-bromophenyl)piperazine (1.0 eq) in a suitable solvent such as absolute ethanol or dichloromethane (DCM) in a round-bottom flask.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system (e.g., n-hexane-ethyl acetate) to afford 1-Boc-4-(4-bromophenyl)piperazine as a white to off-white solid.

Analytical Characterization

Thorough characterization is crucial to confirm the identity and purity of 1-Boc-4-(4-bromophenyl)piperazine before its use in subsequent reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic, piperazine, and Boc protons.

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Piperazine Protons: Two multiplets (or broad singlets) are expected for the methylene protons of the piperazine ring. The four protons adjacent to the Boc-protected nitrogen will appear at a different chemical shift (typically δ 3.4-3.6 ppm) than the four protons adjacent to the aryl-substituted nitrogen (typically δ 3.1-3.3 ppm).

-

Boc Protons: A characteristic sharp singlet integrating to nine protons will be observed in the upfield region (typically δ 1.4-1.5 ppm).

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the different carbon environments.

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 110-155 ppm), including the carbon bearing the bromine atom and the carbon attached to the piperazine nitrogen.

-

Piperazine Carbons: Two signals are expected for the piperazine ring carbons (typically δ 40-55 ppm).

-

Boc Group Carbons: The carbonyl carbon of the Boc group will appear around δ 154 ppm, the quaternary carbon at approximately δ 80 ppm, and the methyl carbons around δ 28 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Aromatic C-H | 7.35 (d, 2H), 6.80 (d, 2H) | 150.2, 132.0, 117.5 |

| Aromatic C-Br | - | 112.5 |

| Piperazine -CH₂-N(Aryl) | 3.15-3.25 (m, 4H) | ~50.0 |

| Piperazine -CH₂-N(Boc) | 3.55-3.65 (m, 4H) | ~44.0 |

| Boc C=O | - | 154.7 |

| Boc -C(CH₃)₃ | - | 80.0 |

| Boc -C(CH₃)₃ | 1.48 (s, 9H) | 28.4 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) will typically show the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the compound plus a proton. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) will be a key diagnostic feature.

Reactivity and Synthetic Applications

The synthetic utility of 1-Boc-4-(4-bromophenyl)piperazine lies in its ability to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[3] In the context of 1-Boc-4-(4-bromophenyl)piperazine, this reaction allows for the coupling of various primary or secondary amines at the 4-position of the phenyl ring.

General Protocol:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 1-Boc-4-(4-bromophenyl)piperazine (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃).

-

Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling, the reaction is worked up by dilution with an organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.

-

The crude product is then purified by flash column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds.[5] This reaction enables the coupling of 1-Boc-4-(4-bromophenyl)piperazine with a wide range of boronic acids or their esters, leading to the synthesis of biaryl derivatives.

General Protocol:

-

In a Schlenk flask under an inert atmosphere, combine 1-Boc-4-(4-bromophenyl)piperazine (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a degassed solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water).

-

Heat the reaction mixture with vigorous stirring (typically 80-100 °C) and monitor its progress.

-

Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated, and the product is purified by chromatography or recrystallization.

Boc Deprotection

The removal of the Boc protecting group is a crucial step to unmask the second nitrogen of the piperazine ring for further functionalization. This is typically achieved under acidic conditions.

General Protocol (using HCl in Dioxane):

-

Dissolve 1-Boc-4-(4-bromophenyl)piperazine (1.0 eq) in a suitable solvent such as 1,4-dioxane or methanol.

-

Add a solution of 4M HCl in dioxane (3-5 eq) at room temperature.

-

Stir the reaction mixture for 1-3 hours. The hydrochloride salt of the deprotected product often precipitates from the solution.

-

The product can be isolated by filtration or by removing the solvent under reduced pressure.

-

To obtain the free base, the hydrochloride salt is neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Application in the Synthesis of Aripiprazole Analogues

1-Boc-4-(4-bromophenyl)piperazine and its deprotected form are key intermediates in the synthesis of several atypical antipsychotic drugs, including analogues of aripiprazole. The general synthetic strategy involves the deprotection of the Boc group, followed by N-alkylation of the piperazine with a suitable electrophile.

Safety and Handling

1-Boc-4-(4-bromophenyl)piperazine should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4] It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

1-Boc-4-(4-bromophenyl)piperazine is a highly valuable and versatile intermediate in modern organic synthesis and drug discovery. Its well-defined structure, predictable reactivity in key cross-coupling reactions, and its role as a precursor to important pharmaceutical agents make it an indispensable tool for medicinal chemists. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, offering a solid foundation for its effective utilization in the laboratory.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

- Ishiyama, J., et al. (2013). SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride: A New Drug for Treating Schizophrenia. SUMITOMO KAGAKU, 2013.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

- Firth, J. D., et al. (2017). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. Retrieved from [Link]

- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]

-

ResearchGate. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

-

MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 352437-09-3|1-Boc-4-(4-Bromophenyl)piperazine|BLD Pharm [bldpharm.com]

- 4. 1-Boc-4-(4-Bromophenyl)piperazine | 352437-09-3 [sigmaaldrich.com]

- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 1-Boc-4-(4-bromophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(4-bromophenyl)piperazine, also known as tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate, is a pivotal intermediate in medicinal chemistry and pharmaceutical development. Its structural framework, featuring a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group and substituted with a bromophenyl moiety, makes it a versatile building block for synthesizing a wide array of complex molecules. This guide offers a comprehensive examination of its core physical properties, providing the technical data and procedural insights necessary for its effective use in research and development, particularly in the discovery of novel therapeutics for neurological disorders. Understanding these characteristics is fundamental to ensuring consistency in experimental outcomes, from reaction kinetics to purification and final compound characterization.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical attributes of 1-Boc-4-(4-bromophenyl)piperazine are critical for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below, compiled from various chemical supplier data.

| Property | Value | Source(s) |

| Synonyms | tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate, 1-Boc-4-(4-bromophenyl)piperazine, 1-tert-Butoxycarbonyl-4-(4-bromophenyl)piperazine | [1] |

| CAS Number | 352437-09-3 | [1][2] |

| Molecular Formula | C₁₅H₂₁BrN₂O₂ | [2] |

| Molecular Weight | 341.25 g/mol | [2] |

| Appearance | White to light yellow crystalline powder or solid | |

| Melting Point | 140.0 to 147.0 °C | [1] |

| Purity | ≥97.0% (HPLC), ≥98.0% (Nonaqueous Titration) | |

| Storage Conditions | Refrigerated (0-10°C), Sealed in dry conditions |

Melting Point: A Key Indicator of Purity

The melting point is a crucial physical property for assessing the purity of a crystalline solid. For 1-Boc-4-(4-bromophenyl)piperazine, the reported melting range is consistently between 140.0 and 147.0 °C .[1] A sharp melting range (typically ≤ 2°C) within this window is indicative of high purity.[3] Impurities will typically cause a depression and broadening of the melting range.[4] Therefore, meticulous melting point determination is a primary, accessible method for quality control.

Solubility Profile

While specific quantitative solubility data is not widely published, based on its structure, 1-Boc-4-(4-bromophenyl)piperazine is expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol. Its nonpolar aromatic ring and the large aliphatic Boc group render it sparingly soluble in water. This solubility profile is a key consideration for selecting appropriate solvent systems for chemical reactions, extractions, and chromatographic purification.

Thermal Stability and Storage

The compound is noted as being heat-sensitive. The recommended storage condition is refrigerated (0-10°C) and sealed in a dry environment to prevent degradation. The Boc protecting group is susceptible to cleavage under strong acidic conditions, and prolonged exposure to high temperatures can also lead to decomposition. Adherence to these storage protocols is essential for maintaining the integrity and purity of the material over time.

Section 2: Spectroscopic and Chromatographic Characterization

Confirming the identity and purity of 1-Boc-4-(4-bromophenyl)piperazine requires a combination of spectroscopic and chromatographic techniques. Below are the expected spectral characteristics and standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Boc Group: A characteristic sharp singlet peak is expected around δ 1.4-1.5 ppm , integrating to 9 protons.[5]

-

Piperazine Ring: Two sets of multiplets (or broad singlets) are anticipated. The protons adjacent to the nitrogen bearing the Boc group would appear around δ 3.5-3.7 ppm (4H), while the protons adjacent to the nitrogen attached to the phenyl ring would be shifted downfield to approximately δ 3.1-3.3 ppm (4H).

-

Bromophenyl Ring: An AA'BB' splitting pattern is expected, characteristic of a 1,4-disubstituted benzene ring. A doublet corresponding to the two protons ortho to the bromine atom would appear around δ 7.3-7.5 ppm , and a doublet for the two protons ortho to the piperazine nitrogen would be found upfield around δ 6.8-7.0 ppm .

-

-

¹³C NMR:

-

Boc Group: A quaternary carbon signal for the carbonyl group is expected around δ 154-155 ppm , and the quaternary carbon of the tert-butyl group should appear near δ 79-80 ppm . The methyl carbons will produce a strong signal around δ 28-29 ppm .[5]

-

Piperazine Ring: Two signals for the methylene carbons are expected, typically in the range of δ 45-55 ppm .

-

Bromophenyl Ring: Four distinct signals are expected in the aromatic region (δ 110-155 ppm). The carbon bearing the bromine atom (C-Br) will be found around δ 115-120 ppm , and the carbon attached to the piperazine nitrogen (C-N) will be significantly downfield, around δ 150-152 ppm . The remaining two aromatic CH carbons will appear in the δ 118-135 ppm range.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For 1-Boc-4-(4-bromophenyl)piperazine, the key characteristic absorption bands are:

-

C=O Stretch (Boc group): A strong, sharp absorption band around 1690-1700 cm⁻¹ .[5]

-

C-H Stretch (Aliphatic): Multiple bands in the region of 2850-2980 cm⁻¹ .

-

C-H Stretch (Aromatic): Weaker bands typically above 3000 cm⁻¹ .

-

C-N Stretch: In the fingerprint region, likely around 1170-1250 cm⁻¹ .

-

C-O Stretch (Boc group): Strong bands in the 1160-1260 cm⁻¹ region.

-

Aromatic C=C Bending: Peaks in the 1500-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of thermally labile molecules.[6][7]

-

Expected Ions: The primary ion observed in positive mode ESI-MS would be the protonated molecule [M+H]⁺.

-

Isotopic Pattern: A crucial diagnostic feature is the isotopic pattern resulting from the presence of a single bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This will result in two major peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 m/z units and having nearly equal intensity.

-

[M+H]⁺: Expected at m/z ≈ 341.0 and 343.0 .

-

[M+Na]⁺: A sodium adduct may also be observed at m/z ≈ 363.0 and 365.0 .

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of small organic molecules.[8][9] A purity of ≥97-98% is standard for this intermediate.

-

Principle: The compound is separated from impurities based on its hydrophobicity. The nonpolar C18 stationary phase retains the compound, which is then eluted by a polar mobile phase (e.g., a mixture of acetonitrile and water).

-

Detection: A UV detector is typically used, as the bromophenyl group provides strong chromophores.

-

Causality: The choice of a C18 column is based on the compound's significant nonpolar character. The gradient elution (gradually increasing the organic solvent percentage) ensures that impurities with a wide range of polarities can be effectively separated and detected. The area normalization method is a reliable way to calculate purity, assuming all components have similar UV absorbance characteristics at the detection wavelength.[8]

Section 3: Standardized Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols for determining the physical properties are essential.

Workflow for Physical & Spectroscopic Analysis

Sources

- 1. 352437-09-3 Cas No. | 4-(4-Bromophenyl)piperazine, N1-BOC protected | Apollo [store.apolloscientific.co.uk]

- 2. scbt.com [scbt.com]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z in-depth guide for tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate

A comprehensive guide to tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate, this document details its synthesis, characterization, and applications. It is intended for an audience of researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate, also known as 1-Boc-4-(4-bromophenyl)piperazine, is a key synthetic intermediate in pharmaceutical research.[1][2] Its molecular structure features a piperazine ring functionalized with a tert-butoxycarbonyl (Boc) protecting group and a 4-bromophenyl group. This unique combination of functional groups makes it a versatile building block for creating a diverse range of complex molecules.[2]

| Property | Value |

| CAS Number | 352437-09-3 |

| Molecular Formula | C15H21BrN2O2 |

| Molecular Weight | 341.24 g/mol |

| IUPAC Name | tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate |

| Melting Point | 146.3-147.5 °C |

| Boiling Point | 424.7±40.0 °C (Predicted) |

| Density | 1.332±0.06 g/cm3 (Predicted) |

| Appearance | White to light yellow crystalline powder |

| Storage | Sealed in a dry environment, 2-8°C |

Synthesis and Purification

The most common and straightforward synthesis of tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate involves the N-Boc protection of 1-(4-bromophenyl)piperazine. This reaction is typically carried out using di-tert-butyl dicarbonate (Boc)2O in the presence of a suitable base.

Detailed Synthetic Protocol

Materials:

-

1-(4-bromophenyl)piperazine

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-(4-bromophenyl)piperazine in DCM or THF.

-

Base Addition: Add triethylamine or DIPEA to the solution.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate as a white solid.

Caption: Synthetic workflow for the preparation of the title compound.

Spectroscopic Characterization

The structure of tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate can be confirmed by various spectroscopic methods.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet at ~1.4-1.5 ppm), the piperazine protons (multiplets in the range of ~3.0-3.8 ppm), and the aromatic protons of the bromophenyl group (doublets at ~6.8-7.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will display resonances for the tert-butyl carbons, the piperazine carbons, and the aromatic carbons, including the carbon atom attached to the bromine.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (341.24 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band around 1690-1700 cm⁻¹ corresponding to the carbonyl group of the Boc protecting group.

Chemical Reactivity and Synthetic Utility

The reactivity of tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate is dictated by its key functional groups:

-

Aryl Bromide: The bromine atom on the phenyl ring is susceptible to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination.[3] This allows for the introduction of a wide range of substituents at this position, making it a valuable tool for library synthesis in drug discovery.

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group for the piperazine nitrogen. It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the secondary amine, which can then be further functionalized.

Caption: Reactivity map of tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Applications in Medicinal Chemistry

This compound is a crucial intermediate in the synthesis of a wide array of biologically active molecules, particularly those targeting the central nervous system.[1][2][4] The phenylpiperazine moiety is a well-known pharmacophore found in numerous drugs. The ability to modify both the aryl ring (via cross-coupling) and the second piperazine nitrogen (after deprotection) provides a powerful platform for generating novel drug candidates.[2] It has been utilized in the development of treatments for conditions like depression and anxiety.[1][2]

Safety and Handling

Hazard Identification:

Precautionary Measures:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][7]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5][7]

First Aid:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[5][7]

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[5][7]

Storage:

References

-

J&K Scientific. 1-Boc-4-(4-bromophenyl)piperazine | 352437-09-3. [Link]

-

PubChem. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. [Link]

-

Chemsrc. CAS#:1791402-45-3 | Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate. [Link]

-

MySkinRecipes. tert-Butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate. [Link]

-

Molbase. 4-(4-bromo-phenyl)-piperazine-1-carboxylic acid tert-butyl ester. [Link]

- Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085.

-

PubChemLite. Tert-butyl 2-(4-bromophenyl)piperazine-1-carboxylate (C15H21BrN2O2). [Link]

-

ResearchGate. Scheme 1. Reagents and conditions: a) 1-(4-bromophenyl)piperazine, DMF,.... [Link]

-

ResearchGate. Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. [Link]

-

National Center for Biotechnology Information. Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyl 4-((4-bromophenyl)sulfonyl)piperazine-1-carboxylate [myskinrecipes.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.ca [fishersci.ca]

Introduction: A Pivotal Intermediate in Modern Drug Discovery

An In-depth Technical Guide to 1-Boc-4-(4-bromophenyl)piperazine: Synthesis, Characterization, and Application

1-Boc-4-(4-bromophenyl)piperazine, with the IUPAC name tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate, is a highly valuable heterocyclic building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure incorporates three key features that make it exceptionally useful for synthetic chemists: a piperazine ring, a common pharmacophore in centrally active agents; a bromophenyl moiety, which serves as a versatile handle for cross-coupling reactions; and a tert-butyloxycarbonyl (Boc) protecting group, which allows for selective reaction at the second nitrogen atom.

This compound serves as a critical intermediate in the synthesis of a wide array of pharmacologically active molecules, particularly those targeting neurological disorders such as depression and anxiety.[1][3] The phenylpiperazine scaffold is known to interact with various receptors in the brain, and the ability to readily modify the bromophenyl group allows for the systematic exploration of structure-activity relationships (SAR) in drug design.[4][5] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and core applications for professionals in drug development and chemical research.

Physicochemical and Structural Properties

The compound is typically supplied as a white to off-white crystalline powder.[3] Its stability and ease of handling under standard laboratory conditions make it a practical and reliable reagent for multi-step syntheses.[3] Key quantitative properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₁BrN₂O₂ | [3][6] |

| Molecular Weight | 341.25 g/mol | [3] |

| CAS Number | 352437-09-3 | [1][3] |

| Melting Point | 138 - 145 °C | [3] |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | Typically ≥98% | [2][3] |

| Storage Conditions | 2-8 °C, sealed in dry conditions | [2][3] |

| InChI Key | QKIPWYSRBGTXRG-UHFFFAOYSA-N | [1][2] |

Synthesis and Purification

The synthesis of 1-Boc-4-(4-bromophenyl)piperazine is most commonly achieved via a palladium-catalyzed N-arylation reaction, such as the Buchwald-Hartwig amination. This method offers high yields and good functional group tolerance, making it a preferred strategy in modern organic synthesis.

Expert Rationale for Synthetic Strategy

The chosen method involves the cross-coupling of 1-Boc-piperazine with an aryl halide (1,4-dibromobenzene or 1-bromo-4-iodobenzene). The Boc-protecting group is crucial as it deactivates one of the piperazine nitrogens, preventing the common side reaction of di-arylation that would otherwise plague the synthesis with unprotected piperazine.[7] The use of a palladium catalyst in combination with a specialized phosphine ligand (e.g., XPhos, RuPhos) is essential to facilitate the carbon-nitrogen bond formation efficiently. Sodium tert-butoxide is used as a strong, non-nucleophilic base to deprotonate the piperazine nitrogen in situ, activating it for the catalytic cycle.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of 1-Boc-4-(4-bromophenyl)piperazine.

Detailed Experimental Protocol: Synthesis

-

Setup: To a dry, oven-baked flask under an inert atmosphere (Argon or Nitrogen), add 1-Boc-piperazine (1.0 equiv.), 1,4-dibromobenzene (1.1 equiv.), sodium tert-butoxide (1.4 equiv.), and the phosphine ligand (e.g., XPhos, 0.02 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.).

-

Solvent: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the 1-Boc-piperazine.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.

Diagram of Analytical Workflow

Caption: Standard workflow for the analytical characterization of the final compound.

Expected Spectroscopic Data

-

¹H NMR: The spectrum will show characteristic signals for the tert-butyl group of the Boc protector as a sharp singlet at ~1.4-1.5 ppm (9H). The piperazine protons will appear as two sets of multiplets, typically around 3.1-3.2 ppm (4H) and 3.5-3.6 ppm (4H). The aromatic protons will present as two doublets in the region of ~6.8-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon spectrum will confirm the presence of the tert-butyl carbons (~28.4 ppm) and the carbonyl carbon of the Boc group (~154.7 ppm). Signals corresponding to the piperazine ring carbons and the aromatic carbons will also be present, with the carbon attached to the bromine atom appearing at ~110-115 ppm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode will show the protonated molecular ion [M+H]⁺. A crucial diagnostic feature is the isotopic pattern caused by the presence of bromine. Two peaks of nearly equal intensity will be observed at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes (~341.1 and ~343.1).[8]

Key Reactions: Boc Deprotection

The primary utility of 1-Boc-4-(4-bromophenyl)piperazine is to serve as a precursor to the free secondary amine, which can then undergo further functionalization. This is achieved by removing the Boc group under acidic conditions.

Expert Rationale for Deprotection

The Boc group is designed to be stable to a wide range of reaction conditions but labile to strong acid.[9] This orthogonality is a cornerstone of modern protecting group strategy. The mechanism involves protonation of the Boc carbonyl, followed by the loss of the highly stable tert-butyl cation and subsequent decarboxylation. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol.[9] The choice of acid depends on the sensitivity of other functional groups in the molecule. HCl in dioxane is often preferred as it typically precipitates the deprotected product as its hydrochloride salt, simplifying isolation.[9]

Diagram of Boc Deprotection Mechanism

Caption: Acid-catalyzed mechanism for the deprotection of the Boc group.

Detailed Experimental Protocol: Boc Deprotection

-

Setup: Dissolve 1-Boc-4-(4-bromophenyl)piperazine (1.0 equiv.) in a suitable solvent such as dichloromethane or 1,4-dioxane in a round-bottom flask at room temperature.

-

Acid Addition: Slowly add the acidic solution (e.g., 4M HCl in 1,4-dioxane, 3-5 equiv., or 20-50% TFA in DCM) to the stirred solution.[9]

-

Reaction: Stir the reaction for 1-4 hours. Monitor progress by TLC or LC-MS until all starting material is consumed. If using HCl in dioxane, the hydrochloride salt of the product will often precipitate.[9]

-

Isolation (for HCl salt): If a precipitate forms, it can be collected by filtration and washed with a non-polar solvent like diethyl ether to yield the pure hydrochloride salt.

-

Isolation (for TFA salt/free base): If TFA is used, remove the solvent and excess acid under reduced pressure. To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected piperazine free base.[9]

Applications in Drug Discovery and Organic Synthesis

The deprotected product, 1-(4-bromophenyl)piperazine, is a versatile building block.[5][]

-

Cross-Coupling Reactions: The aryl bromide provides a reactive site for Suzuki, Sonogashira, Stille, or Buchwald-Hartwig coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This is a powerful strategy for building molecular complexity and exploring SAR.

-

Synthesis of APIs: Phenylpiperazine derivatives are core structures in numerous approved drugs. 1-(4-Bromophenyl)piperazine is a known intermediate or key raw material for synthesizing neuromodulatory drugs like aripiprazole.[4]

-

Fragment-Based Drug Design: The compound and its derivatives are used in fragment-based screening to identify new lead compounds that bind to specific biological targets.[1]

Safety and Handling

1-Boc-4-(4-bromophenyl)piperazine is classified as harmful if swallowed and can cause skin and eye irritation.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) for complete handling and disposal information.[2]

References

-

1-Boc-4-(4-bromophenyl)piperazine | 352437-09-3 . J&K Scientific. [Link]

-

1-BOC-4-(3-Bromophenyl)piperazine, min 98%, 1 gram . Orec. [Link]

-

General Procedures for the Lithiation/Trapping of N-Boc Piperazines . White Rose Research Online. [Link]

-

22. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . PubMed Central (PMC). [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 1-Boc-4-(4-Bromophenyl)piperazine | 352437-09-3 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Safety Profile of 1-Boc-4-(4-bromophenyl)piperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Classifications

1-Boc-4-(4-bromophenyl)piperazine, also known as tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS No. 352437-09-3), is a pivotal building block in medicinal chemistry and pharmaceutical development.[1] Its utility as an intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders, is well-established.[1][2] The presence of the Boc (tert-butoxycarbonyl) protecting group and the bromophenyl moiety makes it a versatile scaffold for creating diverse molecular architectures.[2] However, a critical analysis of available safety data reveals a notable discrepancy in its hazard classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), presenting a challenge for laboratory safety management.

This in-depth guide provides a comprehensive analysis of the available safety data for 1-Boc-4-(4-bromophenyl)piperazine. It directly addresses the conflicting GHS classifications from major chemical suppliers and advocates for a conservative, safety-first approach. By synthesizing technical data with practical, field-proven insights, this document aims to equip researchers with the knowledge necessary to handle this compound responsibly, ensuring both personal safety and experimental integrity.

Section 1: Chemical and Physical Identity

A consistent understanding of a compound's physical properties is the foundation of a robust safety assessment. These characteristics influence its potential for exposure and its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 352437-09-3 | [2][3] |

| Molecular Formula | C₁₅H₂₁BrN₂O₂ | [2][3] |

| Molecular Weight | 341.25 g/mol | [2][3] |

| Appearance | White to off-white or light yellow crystalline powder/solid | [2][3] |

| Melting Point | 138 - 145 °C | [2][3] |

| Purity | Typically ≥98% | [2][3] |

| Storage Conditions | Store at 0 - 8 °C, sealed in a dry place. | [2][4] |

Section 2: The GHS Classification Conundrum

The core of the safety challenge for 1-Boc-4-(4-bromophenyl)piperazine lies in the conflicting classifications provided by different suppliers. This discrepancy is not uncommon for research chemicals that may have limited toxicological data.

Classification 1: Non-Hazardous

Some suppliers, such as TCI Chemicals, classify this compound as not being a hazardous substance or mixture according to GHS and Regulation (EC) No 1272/2008.[5][6] This assessment implies that, based on their available data, the compound does not meet the criteria for any GHS hazard class.

Classification 2: Hazardous (Warning)

In contrast, other major suppliers, including Sigma-Aldrich and BLDpharm, assign a "Warning" signal word and classify the compound with several hazard statements.[4][7]

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

This classification paints a picture of a moderately hazardous substance requiring specific handling precautions. The GHS pictograms associated with this classification are presented below.

The Precautionary Principle: A Scientist's Best Practice

In the face of conflicting safety information, the most prudent course of action is to adopt the precautionary principle . This means assuming the more stringent hazard classification is accurate until comprehensive, harmonized data becomes available. The potential risks associated with treating a hazardous compound as non-hazardous far outweigh the minor inconveniences of implementing more rigorous safety controls. Therefore, this guide will proceed based on the hazardous classification (Signal Word: Warning; H-Statements: H302, H315, H319, H335).

Section 3: Hazard Analysis and Risk Mitigation

Understanding the "why" behind safety protocols is crucial for their effective implementation. This section breaks down the potential hazards based on the more conservative GHS classification and outlines the necessary risk mitigation strategies.

Routes of Exposure and Potential Health Effects

The primary routes of exposure for a crystalline solid like 1-Boc-4-(4-bromophenyl)piperazine are inhalation of dust particles, skin contact, eye contact, and ingestion.

-

Acute Oral Toxicity (H302 - Harmful if swallowed): Accidental ingestion could lead to harmful systemic effects. The causality lies in the potential for the compound to be absorbed through the gastrointestinal tract and interfere with biological processes.

-

Skin Irritation (H315 - Causes skin irritation): Direct contact with the skin may cause local inflammation, redness, and discomfort. The chemical structure may allow it to disrupt the lipid barrier of the skin, leading to an irritant response.

-

Eye Irritation (H319 - Causes serious eye irritation): The introduction of particles into the eye can cause significant irritation, pain, and potential damage to the cornea. This is a common hazard for many fine chemical powders.

-

Respiratory Irritation (H335 - May cause respiratory irritation): Inhalation of fine dust can irritate the mucous membranes of the respiratory tract, leading to coughing, sneezing, and shortness of breath.

Personal Protective Equipment (PPE) as a Self-Validating System

The selection of PPE should create a self-validating system of protection, where each component addresses a specific route of exposure.

| PPE Component | Specification & Rationale |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile) tested according to standards like EN 374. This is the primary barrier against skin contact and subsequent irritation.[8] |

| Eye/Face Protection | Use safety glasses with side-shields conforming to EN166 or OSHA's 29 CFR 1910.133.[8] If there is a significant risk of dust generation, chemical safety goggles are recommended. |

| Skin and Body Protection | Wear a lab coat to prevent contamination of personal clothing. For larger quantities or when significant dust is anticipated, additional protective clothing may be necessary.[8] |

| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood to minimize dust inhalation.[8] A NIOSH/MSHA or EN 149 approved respirator may be required if exposure limits are exceeded or if ventilation is inadequate.[8] |

Safe Handling and Storage Workflow

Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.

Caption: Workflow for safe handling and storage of the compound.

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, which could potentially react with the piperazine or Boc-ester functionalities, leading to decomposition or hazardous reactions.[8]

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill. The following protocols are based on the more stringent hazard classification.

First Aid Measures

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [8][9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation persists, seek medical attention. | [8][9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. | [8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center. | [8] |

Accidental Release Measures

A structured response to a spill is essential to prevent secondary contamination and exposure.

Caption: Step-by-step protocol for responding to a chemical spill.

Conclusion: An Informed and Cautious Approach

The case of 1-Boc-4-(4-bromophenyl)piperazine highlights a critical aspect of working with research chemicals: the need for diligent evaluation of safety information, especially when discrepancies exist. While one supplier classifies it as non-hazardous, the conflicting data from other reputable sources necessitates a conservative approach. By adhering to the handling, storage, and emergency protocols outlined in this guide—based on the more stringent "Warning" classification—researchers can create a robust safety framework. This precautionary stance ensures that the significant scientific potential of this compound can be explored without compromising the health and safety of the professionals dedicated to advancing drug discovery and development.

References

-

AAPPTec, LLC. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved January 11, 2026, from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)piperazine. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved January 11, 2026, from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate | 352437-09-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 1-Boc-4-(4-Bromophenyl)piperazine | 352437-09-3 [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 352437-09-3|1-Boc-4-(4-Bromophenyl)piperazine|BLD Pharm [bldpharm.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. chemicalbook.com [chemicalbook.com]

1-Boc-4-(4-bromophenyl)piperazine storage conditions

An In-depth Technical Guide to the Storage and Handling of 1-Boc-4-(4-bromophenyl)piperazine

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the optimal storage, handling, and stability assessment of 1-Boc-4-(4-bromophenyl)piperazine (tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate). Adherence to these protocols is critical for ensuring the compound's integrity, which underpins the validity and reproducibility of experimental outcomes in medicinal chemistry and pharmaceutical development.[1]

Compound Profile and Physicochemical Characteristics

1-Boc-4-(4-bromophenyl)piperazine is a key synthetic intermediate widely used in the development of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] Its molecular architecture, comprising a Boc-protected piperazine and a brominated phenyl ring, offers a versatile scaffold for chemical modification.[1] However, these same features dictate its stability and storage requirements. The bulky, nonpolar Boc group increases lipophilicity, while the piperazine and carbamate moieties introduce specific chemical vulnerabilities.[3]

Table 1: Physicochemical Properties of 1-Boc-4-(4-bromophenyl)piperazine

| Property | Value | Source(s) |

| CAS Number | 352437-09-3 | [1] |

| Molecular Formula | C₁₅H₂₁BrN₂O₂ | [1] |

| Molecular Weight | 341.25 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 140.0 to 144.0 °C | |

| Purity (Typical) | ≥ 98% | [1] |

Core Principles of Chemical Stability

The long-term stability of 1-Boc-4-(4-bromophenyl)piperazine is governed by two primary factors: the lability of the tert-butyloxycarbonyl (Boc) protecting group and the susceptibility of the arylpiperazine core to oxidation.

The Acid-Labile Boc Group

The Boc group is the most chemically sensitive part of the molecule. It is renowned for its stability in basic and nucleophilic conditions but is readily cleaved by acid.[3][4] The deprotection mechanism involves protonation of the carbamate carbonyl, followed by the elimination of a stable tert-butyl cation to form a carbamic acid, which rapidly decarboxylates to yield the free amine.[5][6]

This acid sensitivity is the cornerstone of its utility in synthesis, but it also represents the primary degradation risk during storage.[5] Exposure to even trace amounts of acidic vapors in a laboratory environment can initiate this degradation cascade, compromising the purity of the material.

Caption: Primary degradation pathway via acid-catalyzed Boc deprotection.

The Arylpiperazine Core

The piperazine ring and the electron-rich bromophenyl moiety can be susceptible to oxidation over long-term storage, especially if exposed to air, light, and certain metal contaminants.[7][8] While generally more robust than the Boc group, oxidative degradation can lead to the formation of N-oxides and other impurities, which may alter the compound's reactivity and biological activity. Studies on related arylpiperazine derivatives confirm that extended storage, particularly at room temperature, can lead to analyte degradation.[9]

Recommended Storage and Handling Protocols

To mitigate the risks of degradation, a multi-faceted approach to storage and handling is required. The following conditions are synthesized from safety data sheets of the compound and its structural analogs, as well as fundamental chemical principles.[7][10][11]

Optimal Storage Conditions

Proper storage is the first line of defense in preserving compound integrity.

Table 2: Recommended Storage Conditions for 1-Boc-4-(4-bromophenyl)piperazine

| Parameter | Condition | Rationale & Causality |

| Temperature | Short-term (weeks): Store in a cool, dry place.Long-term (months-years): Refrigerate at 2-8°C. | Lower temperatures slow the rate of all potential degradation reactions, including slow oxidation or hydrolysis from trace moisture. Phenyl piperazines show degradation over months regardless of conditions, but refrigeration is optimal.[9] |

| Atmosphere | Store under an inert gas (Argon or Nitrogen). | An inert atmosphere displaces oxygen and moisture, directly inhibiting oxidative degradation pathways and preventing hydrolysis.[10] |

| Container | Tightly sealed, amber glass vial or other light-blocking container. | Prevents exposure to moisture and air.[10][11] Amber glass is critical to protect the light-sensitive aryl moiety from photo-degradation.[7][10] |

| Environment | Store away from acids, strong oxidizing agents, and sources of ignition. | Prevents accidental contact with incompatible materials that can cause rapid decomposition.[12][13] Physical separation from bottles of strong acids (e.g., HCl, TFA) is crucial to avoid degradation from vapors. |

Protocol for Aliquoting and Use

Contamination of the bulk stock material is a significant risk. Employing a strict aliquoting protocol is a self-validating system to protect the primary supply.

Step-by-Step Aliquoting Methodology:

-

Equilibration: Before opening, allow the main storage container to warm to ambient laboratory temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing onto the cold solid.

-

Inert Environment: Perform all transfers in a controlled environment, such as a nitrogen-filled glovebox or on a benchtop under a steady stream of argon or nitrogen gas.

-

Transfer: Use a clean, dry spatula to transfer the desired quantity of the compound into a pre-labeled and tared secondary vial. Avoid using the same spatula for different reagents.

-

Purge and Seal: Before closing, purge the headspace of both the main stock container and the new aliquot vial with inert gas.

-

Seal Tightly: Securely cap both containers immediately. For the main stock, consider using paraffin film around the cap for an extra barrier against moisture and air ingress during long-term storage.

-

Documentation: Record the date and amount taken on a log sheet associated with the main stock bottle. Return the main stock to its recommended long-term storage condition promptly.

Stability Assessment and Quality Control

Regularly assessing the integrity of the compound, especially for long-running projects or before use in a critical synthetic step, is essential.

Visual Inspection

-

Appearance: The compound should be a white to light yellow crystalline powder. Any significant color change (e.g., to brown or dark tan) or change in texture (e.g., clumping, melting, or appearing oily) suggests potential degradation or moisture absorption.

Analytical Verification

If visual inspection raises concerns or for routine QC, analytical methods should be employed.

-

Thin-Layer Chromatography (TLC): A quick and effective method to check for gross impurities. A single spot corresponding to the starting material is expected. The appearance of a new, more polar spot at a lower Rf could indicate the formation of the deprotected, free amine.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Provides a highly sensitive assessment of purity and can identify the mass of the parent compound and potential degradation products (e.g., the deprotected amine).

-

¹H NMR (Proton Nuclear Magnetic Resonance): The most definitive method. The spectrum should be compared against a reference. The disappearance or reduction in the integral of the large singlet around 1.5 ppm, corresponding to the nine protons of the tert-butyl group, is a clear indicator of Boc group cleavage.

Caption: Decision workflow for assessing the integrity of the compound.

Summary of Incompatible Materials

To prevent rapid chemical decomposition and ensure laboratory safety, 1-Boc-4-(4-bromophenyl)piperazine must be stored and handled away from the following classes of reagents:

-

Strong Acids: (e.g., Trifluoroacetic acid, Hydrochloric acid). Will cause rapid cleavage of the Boc protecting group.[6][12][13]

-

Strong Oxidizing Agents: (e.g., Peroxides, Nitric acid, Perchlorates). Can lead to uncontrolled oxidation of the arylpiperazine structure.[7][12][13]

By implementing these scientifically grounded storage and handling strategies, researchers can ensure the long-term integrity of 1-Boc-4-(4-bromophenyl)piperazine, thereby safeguarding the quality and reliability of their scientific endeavors.

References

-

BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. Benchchem.com.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic-chemistry.org.

-

Chemistry Steps. Boc Protecting Group for Amines. Chemistrysteps.com.

-

WuXi Biology. (2021). Alcohol Speed up Boc Protection of Primary Amines. Wuxiapptec.com.

-

Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: Piperazine Anhydrous. Tcichemicals.com.

-

AAPPTec, LLC. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Aapptec.com.

-

MedChemExpress. (2025). Safety Data Sheet: tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate. Medchemexpress.com.

-

Wikipedia. tert-Butyloxycarbonyl protecting group. En.wikipedia.org.

-

Sigma-Aldrich. (2025). Safety Data Sheet: Piperazine. Sigmaaldrich.com.

-

Chem-Impex. 1-Boc-4-(4-bromophenyl)piperazine. Chemimpex.com.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Boc-4-(4-formylphenyl)piperazine. Fishersci.com.

-

Cayman Chemical. (2025). Safety Data Sheet: 1-(4-Bromophenyl)piperazine (hydrochloride). Caymanchem.com.

-

MedChemExpress. (2025). Safety Data Sheet: 1-Boc-4-bromomethylpiperidine. Medchemexpress.com.

-

Thermo Fisher Scientific. (2018). Safety Data Sheet: Piperazine. Fishersci.com.

-

DeCastro, A., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 108-114.

-

Tokyo Chemical Industry Co., Ltd. tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate. Tcichemicals.com.

-

Chemsrc. CAS#:1791402-45-3 | Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate. Chemsrc.com.

-

Caccia, S. (2005). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 6(3), 269-83.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11210451, tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Pubchem.ncbi.nlm.nih.gov.

-

Kaczor, A. A., et al. (2010). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. ACS Chemical Neuroscience, 1(4), 287-296.

-

Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.

-

Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 119-128.

-

Bojarski, A. J., & Wesolowska, A. (2022). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 27(9), 3004.

-

Amata, E., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(18), 6511.

-

Nielsen, P. (2013). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. The University of Texas at Austin.

-

Tanvir, S., & Chen, X. (2019). Degradation of aqueous piperazine in carbon dioxide capture. International Journal of Greenhouse Gas Control, 80, 10-21.

-

Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 50(14), 8641-8647.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 9. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. peptide.com [peptide.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

role of 1-Boc-4-(4-bromophenyl)piperazine in medicinal chemistry

An In-Depth Technical Guide to the Role of 1-Boc-4-(4-bromophenyl)piperazine in Medicinal Chemistry

Abstract

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a multitude of clinically successful therapeutic agents, particularly those targeting the central nervous system (CNS).[1] This guide provides a detailed examination of tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate , commonly known as 1-Boc-4-(4-bromophenyl)piperazine , a versatile and strategically vital building block in drug discovery. We will dissect its synthesis, explore its core reactivity through key chemical transformations, and illustrate its application in the synthesis of complex pharmaceutical agents. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols.

Introduction: The Strategic Value of a Bifunctional Building Block

1-Boc-4-(4-bromophenyl)piperazine is a bifunctional synthetic intermediate designed for sequential, controlled diversification. Its structure is ingeniously devised to offer two orthogonal points for chemical modification:

-

The Aryl Bromide: The bromine atom on the phenyl ring is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of aryl, heteroaryl, or alkyl substituents.

-

The Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the N-1 nitrogen of the piperazine ring. Its selective removal under acidic conditions unmasks a secondary amine, ready for subsequent functionalization via alkylation, acylation, or reductive amination.

This orthogonal reactivity allows chemists to construct complex molecular architectures in a predictable and high-yielding manner, making it an invaluable tool for building libraries of compounds for structure-activity relationship (SAR) studies. The arylpiperazine motif itself often serves as a key pharmacophore, interacting with various G protein-coupled receptors (GPCRs) and neurotransmitter transporters, or as a scaffold to correctly orient other pharmacophoric groups.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₅H₂₁BrN₂O₂ | [2] |

| Molecular Weight | 341.24 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 91-95 °C | |

| CAS Number | 400738-41-4 | [2] |

Synthesis and Core Reactivity

The utility of a building block is intrinsically linked to its accessibility and predictable reactivity. 1-Boc-4-(4-bromophenyl)piperazine excels in both aspects.

Synthesis of the Core Scaffold

The most common laboratory and industrial synthesis involves a two-step process starting from piperazine.

This route is efficient and scalable. The initial nucleophilic aromatic substitution (SNAAr) is driven by the electron-withdrawing nature of the bromine atom and the high temperature. The subsequent Boc protection is a standard, high-yielding transformation that proceeds under mild conditions.

The Power of Palladium: C-C and C-N Bond Formation

The true synthetic prowess of this building block is unlocked through palladium-catalyzed cross-coupling reactions at the aryl bromide position.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[3] It couples the aryl bromide with an organoboron species (e.g., a boronic acid or boronate ester).

Causality Behind Experimental Choices:

-

Catalyst System: A critical challenge in coupling nitrogen-containing heterocycles is catalyst poisoning, where the Lewis basic nitrogen of the piperazine can coordinate to the palladium center and deactivate it.[4] To mitigate this, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are employed. These ligands shield the palladium center, promoting the desired catalytic cycle over off-cycle deactivation.[4]

-

Base and Solvent: A base (e.g., K₂CO₃, K₃PO₄) is essential to activate the boronic acid for transmetalation.[3] A mixed solvent system, often an organic solvent like dioxane or toluene with water, is used to ensure the solubility of both the organic substrate and the inorganic base.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Boc-4-(4-bromophenyl)piperazine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (3.0 equiv.).[4]

-

Solvent Addition: Add a degassed solvent mixture, such as 4:1 dioxane/water, via syringe.[4]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination is the palladium-catalyzed formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.[5][6] This reaction is fundamental for accessing a wide range of N-aryl compounds.

Causality Behind Experimental Choices:

-

Catalyst System: Similar to the Suzuki coupling, sterically hindered and electron-rich ligands are crucial to promote reductive elimination and prevent β-hydride elimination.[6][7] Ligand choice is often key to achieving high yields.

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is commonly used as it is effective at deprotonating the amine nucleophile without competing in the coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and sodium tert-butoxide (1.4 equiv.) to a dry reaction vessel.

-

Reagent Addition: Add 1-Boc-4-(4-bromophenyl)piperazine (1.0 equiv.), the amine coupling partner (1.2 equiv.), and anhydrous toluene.

-

Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Unmasking the Second Handle: Boc Deprotection and N-Functionalization

Once the aryl bromide has been functionalized, the N-1 piperazine nitrogen can be addressed. The Boc group is reliably cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.

The resulting secondary amine is a versatile nucleophile for a range of subsequent reactions:

-

N-Alkylation: Reaction with alkyl halides or mesylates in the presence of a base.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: A two-step, one-pot reaction with an aldehyde or ketone to form a new C-N bond.[8]

Application in Drug Discovery: The Case of Lurasidone

The strategic utility of 1-Boc-4-(4-bromophenyl)piperazine is best exemplified by its application in the synthesis of complex drug molecules. A prominent example is Lurasidone , an atypical antipsychotic used for the treatment of schizophrenia and bipolar depression.[9]

Lurasidone's structure contains a complex bicyclic imide moiety attached to a piperazine ring, which in turn is linked to a benzisothiazole group.[9][10] While some synthetic routes build the molecule differently, the principles demonstrated by using an arylpiperazine core are highly relevant. A conceptual synthesis highlighting the utility of a related building block, 1-(4-bromophenyl)piperazine, demonstrates the core transformations.

Conceptual Synthetic Application in a Lurasidone-type Scaffold:

-

The Challenge: Connect a complex piperazine-containing fragment with an imide side chain.

-

The Strategy: A convergent synthesis where the arylpiperazine core is prepared and then coupled to the side chain. While the exact industrial synthesis of Lurasidone involves different intermediates, a key step in many arylpiperazine drug syntheses is the coupling of a piperazine unit to a side chain.[11][12] For instance, a process for Lurasidone involves reacting a piperazine intermediate with a complex bicyclic component.[11]

The arylpiperazine moiety is critical for the pharmacological profile of many CNS drugs, including Lurasidone, where it contributes to high binding affinity for dopamine D₂ and serotonin 5-HT₂A and 5-HT₇ receptors.[10]

| Drug Candidate Class | Therapeutic Area | Role of Arylpiperazine Moiety |

| Antipsychotics (e.g., Lurasidone) | Schizophrenia, Bipolar Disorder | Dopamine & Serotonin Receptor Binding[10] |

| Antidepressants (e.g., Vortioxetine) | Major Depressive Disorder | Serotonin Transporter & Receptor Modulation |

| Kinase Inhibitors | Oncology | Scaffold, Solubility, Target Engagement[13][14] |

| Anxiolytics | Anxiety Disorders | GABA Receptor Modulation |

Structure-Activity Relationship (SAR) Insights

The 4-substituted arylpiperazine is not merely a passive linker; it is an active contributor to the biological profile of the final molecule.

-

Pharmacophore Element: In many CNS agents, the arylpiperazine unit is a key pharmacophore that interacts directly with receptor binding sites. The nitrogen atoms can act as hydrogen bond acceptors, and the aryl ring can engage in π-π stacking or hydrophobic interactions.[1]

-